molecular formula C8H12O4 B7948838 2-Butene-1,4-diol diacetate

2-Butene-1,4-diol diacetate

Cat. No.: B7948838
M. Wt: 172.18 g/mol
InChI Key: VZUAUHWZIKOMFC-UHFFFAOYSA-N
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Description

2-Butene-1,4-diol diacetate is an organic compound with the molecular formula C8H12O4. It is a diacetate ester of 2-butene-1,4-diol and is known for its applications in various chemical processes and industrial applications. This compound is a colorless to slightly yellow liquid with a characteristic odor similar to alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol diacetate is typically synthesized through the esterification of 2-butene-1,4-diol with acetic anhydride. The reaction is usually carried out under anhydrous conditions with an acid catalyst to facilitate the esterification process. The reaction temperature is generally maintained at room temperature or slightly elevated to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield. Excess acetic anhydride is often used to drive the reaction to completion, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butene-1,4-diol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butene-1,4-diol diacetate involves its ability to undergo esterification and hydrolysis reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved include ester hydrolysis to release 2-butene-1,4-diol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

    2-Butyne-1,4-diol diacetate: Similar in structure but contains a triple bond instead of a double bond.

    1,4-Butanediol diacetate: Similar but lacks the double bond in the carbon chain.

    cis-1,4-Diacetoxy-2-butene: A stereoisomer of 2-butene-1,4-diol diacetate.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and properties compared to its similar compounds. This configuration allows for specific applications in synthesis and industrial processes that are not feasible with its analogs .

Properties

IUPAC Name

4-acetyloxybut-2-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUAUHWZIKOMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314596
Record name 1,4-Diacetoxy-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-75-5
Record name 1,4-Diacetoxy-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diacetoxy-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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Synthesis routes and methods II

Procedure details

A run was carried out according to the process of this invention by charging a 250 ml Fisher-Porter aerosol compatibility bottle equipped with a magnetic stirred with 4.6 grams (21.5 mmoles) of 1,4-dibromo-2-butene, 3.9 grams (50 mmoles) of lithium nitrate, 4.7 grams (10 mmoles) of bismuth trioxide, 50 ml of acetic acid and 25 ml of acetic anhydride and 10.5 grams (194 mmoles) of butadiene charged in the vapor phase. The reaction vessel was pressured to 30 psig with oxygen, placed in an oil bath and heated to 140° C. About 1 hour was required for the reaction vessel to reach 140° C reaction temperature. Subsequently the reaction was carried out for 5.8 hours during which oxygen was added to the reactor intermittently by pressuring the reactor to 120 psig at about 20 minute intervals. At the end of the reaction period, the reactor was vented, and a black solid material filtered from the reaction mixture. The filtrate was distilled through an 18 inch Vigreaux column to remove acetic acid. The distillation residue was mixed with water and ether, and the aqueous layer extracted several times with ether. The combined ether extracts were washed with water, a sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether removed on a rotary evaporator. The residue remaining weighed 10.0 grams. This residue was analyzed by gas-liquid phase chromatography which indicated that there was obtained 3.14 grams (18.3 mmoles) of 1,2-diacetoxy-3-butene and 3.97 grams (23.1 mmoles) of 1,4-diacetoxy-2-butene for a combined yield of the diacetoxy butenes of 21% based on the butadiene charged. This result demonstrates the operability of the catalyst system of this invention for producing diacyloxy olefins from conjugated diolefin reactants.
[Compound]
Name
diacetoxy butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
lithium nitrate
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Another control run was carried out, employing the same reaction vessel as that utilized in Examples I and II above. In this run, the reactor was charged with 3.9 grams (50 mmoles) of lithium nitrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 11.0 grams (204 mmoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath and pressured to 30 psig with oxygen, and heated to 140° C for 3 hours. Oxygen was added to the reactor intermittently in the same manner as in Example I. At the end of the reaction period, the reactor was vented and the contents fractionally distilled through an 18 inch Vigreaux column, fraction 1 boiling at 46° - 51° C at 55 mm Hg, weighed 88.4 grams while fraction 2 boiling at 74° - 78° C at 6 mm Hg, weighed 2.1 grams and the distillation residue fraction 3 weighed 17.7 grams and was a thick black tar. Fractions 1 and 2 were analyzed by gas-liquid phase chromatography, which indicated that there was obtained 1.16 grams (6.7 mmoles) of 1,2-diacetoxy-3-butene and 0.43 grams (2.5 mmoles) of 1,4-diacetoxy-2-butene for a total yield of 9.2 mmoles of the diacetoxy butenes. This represents a yield of 4.5% based on the butadiene charged. This result shows that a much lower yield of diacetoxy butenes was obtained when the bismuth catalyst component is omitted from the reaction mixture.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium nitrate
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
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Synthesis routes and methods IV

Procedure details

After adding 1 g of 1,4-dibromo-2-butene (available from Sigma-Aldrich Co.) and 3 g of sodium acetate (available from Wako Pure Chemical Industries, Ltd.) into ethanol, reflux was conducted at 80° C. for 1 hour, to obtain 1,4-diacetoxy-2-butene. 1,4-diacetoxy-2-butene was dissolved in 30 ml of ethanol, and 20 ml of an aqueous sodium hydroxide solution (1 mol/l) was added, to synthesize 2-butene-1,4-diol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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